An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane
An In-depth Technical Guide to 5,5-Dimethyl-2-pentyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5,5-Dimethyl-2-pentyl-1,3-dioxane. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles and extrapolates information from closely related 2-alkyl-5,5-dimethyl-1,3-dioxane analogues to present a predictive yet thorough profile. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by detailing experimental protocols, summarizing key chemical data, and exploring potential areas of application.
Chemical Properties
5,5-Dimethyl-2-pentyl-1,3-dioxane is a cyclic acetal. The 1,3-dioxane ring system generally imparts significant stability to the molecule under neutral and basic conditions, while being susceptible to cleavage under acidic conditions. The presence of the pentyl group at the C2 position and the gem-dimethyl groups at the C5 position influence its physical and chemical characteristics.
Physicochemical Properties
| Property | 2,2-Dimethyl-4-pentyl-1,3-dioxane | 5,5-dimetil-2-pentil-1,3-dioxano | Notes |
| CAS Number | 526992 (PubChem CID) | 13273-89-7[1] | The CAS number for the target compound is provided in one source. |
| Molecular Formula | C₁₁H₂₂O₂[2] | C₁₁H₂₂O₂[1] | Consistent for the isomeric structures. |
| Molecular Weight | 186.29 g/mol [2] | 186.295 g/mol [1] | |
| Boiling Point | Not available | Not available | Expected to be in the range of similar 2-alkyl-1,3-dioxanes. |
| Density | Not available | Not available | Likely to be slightly less than 1 g/mL. |
| Solubility | Not available | Not available | Expected to be soluble in common organic solvents. |
Spectroscopic Data
Detailed spectroscopic data for 5,5-Dimethyl-2-pentyl-1,3-dioxane is not published. The following are predicted spectral characteristics based on analogous compounds.[3][4][5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
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** δ ~4.5-4.8 ppm (t, 1H):** Acetal proton at C2.
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** δ ~3.5-3.7 ppm (m, 4H):** Methylene protons of the dioxane ring at C4 and C6.
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** δ ~1.4-1.6 ppm (m, 2H):** Methylene protons of the pentyl group alpha to the dioxane ring.
-
** δ ~1.2-1.4 ppm (m, 6H):** Methylene protons of the pentyl group.
-
** δ ~0.8-1.0 ppm (m, 9H):** Methyl protons of the pentyl group and the two methyl groups at C5.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
** δ ~100-105 ppm:** Acetal carbon at C2.
-
** δ ~70-75 ppm:** Methylene carbons of the dioxane ring at C4 and C6.
-
** δ ~30-35 ppm:** Quaternary carbon at C5.
-
** δ ~20-40 ppm:** Carbons of the pentyl chain.
-
** δ ~20-25 ppm:** Methyl carbons at C5.
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** δ ~14 ppm:** Terminal methyl carbon of the pentyl group.[7]
IR (Infrared) Spectroscopy:
-
2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1150-1050 cm⁻¹: Strong C-O-C stretching vibrations characteristic of the acetal group.
-
1470-1450 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS): The fragmentation of 1,3-dioxanes is initiated by cleavage of the C2-substituent or by ring opening. Key fragments for 5,5-Dimethyl-2-pentyl-1,3-dioxane would likely include:
-
[M-C₅H₁₁]⁺: Loss of the pentyl group.
-
Fragments resulting from the cleavage of the dioxane ring.
Experimental Protocols
Synthesis of 5,5-Dimethyl-2-pentyl-1,3-dioxane
The most common method for the synthesis of 2-substituted-5,5-dimethyl-1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde with 2,2-dimethyl-1,3-propanediol.[8]
Reaction:
Materials:
-
Hexanal
-
2,2-Dimethyl-1,3-propanediol
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and anhydrous toluene.
-
Add hexanal (1.1 eq) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5,5-Dimethyl-2-pentyl-1,3-dioxane.
Workflow for Synthesis and Purification
Potential Biological Signaling Pathways and Applications
While no specific biological activity has been reported for 5,5-Dimethyl-2-pentyl-1,3-dioxane, various derivatives of 1,3-dioxane and the structurally similar 1,3-dioxolanes have shown promising biological activities, including antibacterial and antifungal properties.[9][10][11][12][13] Some derivatives have also been investigated as modulators of multidrug resistance (MDR) in cancer cells.
The lipophilic nature of the pentyl chain in 5,5-Dimethyl-2-pentyl-1,3-dioxane suggests it may interact with cellular membranes or hydrophobic pockets of proteins. A hypothetical mechanism of action as an antimicrobial agent could involve the disruption of the bacterial cell membrane integrity or inhibition of key enzymes involved in metabolic pathways.
Hypothetical Signaling Pathway for Antimicrobial Activity
Further research is required to elucidate the specific biological targets and mechanisms of action for this class of compounds. The synthetic accessibility and tunable nature of the 2- and 5-positions of the 1,3-dioxane ring make it an attractive scaffold for the development of new therapeutic agents.
Conclusion
5,5-Dimethyl-2-pentyl-1,3-dioxane is a readily synthesizable molecule with physicochemical properties that can be reasonably predicted based on its structural analogues. The provided experimental protocol offers a clear pathway for its preparation and purification. While its biological activity remains to be explored, the known pharmacological profiles of related 1,3-dioxane derivatives suggest that it could be a valuable starting point for the design and discovery of new bioactive compounds, particularly in the realm of antimicrobial and anticancer research. This technical guide serves as a foundational resource to stimulate and support further investigation into this and related chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. Compound 526992: 2,2-Dimethyl-4-pentyl-1,3-dioxane - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 3. 5,5-Dimethyl-1,3-dioxane-2-ethanol | C8H16O3 | CID 4192179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde | C9H16O3 | CID 93882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,5-Dimethyl-1,3-dioxan-2-one | C6H10O3 | CID 137984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether | C14H30O3Si | CID 91714410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]
- 11. researchgate.net [researchgate.net]
- 12. doaj.org [doaj.org]
- 13. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
